molecular formula C16H14ClNO4 B2935480 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 1023383-19-8

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2935480
CAS No.: 1023383-19-8
M. Wt: 319.74
InChI Key: UHIUKLXZGBBUMY-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-formylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

    Substitution: 2-(4-methoxy-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUKLXZGBBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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